molecular formula C14H17FO4 B1326106 Ethyl 5-(5-fluoro-2-methoxyphenyl)-5-oxovalerate CAS No. 951889-85-3

Ethyl 5-(5-fluoro-2-methoxyphenyl)-5-oxovalerate

Cat. No.: B1326106
CAS No.: 951889-85-3
M. Wt: 268.28 g/mol
InChI Key: DDWIRQHLNCJYTJ-UHFFFAOYSA-N
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Description

Ethyl 5-(5-fluoro-2-methoxyphenyl)-5-oxovalerate is a fluorinated aromatic ester of interest in organic synthesis and medicinal chemistry research. Compounds featuring a 5-fluoro-2-methoxyphenyl moiety are frequently utilized as key intermediates or building blocks in the synthesis of more complex molecules, such as tetrahydronaphthalene derivatives investigated for their anti-inflammatory activity . The structure consists of a valerate chain terminated with an ethyl ester and a ketone, linked to a fluorinated and methoxylated phenyl ring. This specific substitution pattern is similar to that found in other research compounds, such as Ethyl 5-(5-fluoro-2-methoxyphenyl)-1,2-oxazole-3-carboxylate and Ethyl (5-fluoro-2-methoxyphenyl)(oxo)acetate . As a typical ester derivative, it is expected to participate in various chemical transformations, including hydrolysis and reduction, to access novel chemical spaces. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 5-(5-fluoro-2-methoxyphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO4/c1-3-19-14(17)6-4-5-12(16)11-9-10(15)7-8-13(11)18-2/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWIRQHLNCJYTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=C(C=CC(=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101242672
Record name Ethyl 5-fluoro-2-methoxy-δ-oxobenzenepentanoate
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URL https://comptox.epa.gov/dashboard/DTXSID101242672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951889-85-3
Record name Ethyl 5-fluoro-2-methoxy-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-fluoro-2-methoxy-δ-oxobenzenepentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101242672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of Ethyl 5-(5-fluoro-2-methoxyphenyl)-5-oxovalerate

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step approach:

  • Step 1: Preparation of the substituted phenyl intermediate
    The 5-fluoro-2-methoxyphenyl moiety is typically introduced via electrophilic aromatic substitution or by using appropriately substituted benzoyl derivatives as starting materials.

  • Step 2: Formation of the 5-oxovalerate backbone
    The valerate chain with a ketone at the 5-position is constructed, often starting from 5-oxovaleric acid or its derivatives.

  • Step 3: Esterification
    The carboxylic acid group of 5-(5-fluoro-2-methoxyphenyl)-5-oxovaleric acid is esterified with ethanol under acidic catalysis to yield the ethyl ester.

Detailed Synthetic Routes and Reaction Conditions

Esterification of 5-(5-fluoro-2-methoxyphenyl)-5-oxovaleric Acid
  • Reagents: Ethanol, acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid)
  • Conditions: Reflux under anhydrous conditions for several hours to ensure complete conversion
  • Mechanism: Fischer esterification, where the acid protonates the carbonyl oxygen, facilitating nucleophilic attack by ethanol and subsequent elimination of water to form the ester.

This method is widely used due to its simplicity and effectiveness in producing high-purity esters.

Introduction of the 5-Fluoro-2-Methoxyphenyl Group
  • Starting materials: 5-fluoro-2-methoxybenzoyl chloride or 5-fluoro-2-methoxybenzene derivatives
  • Method: Friedel-Crafts acylation or nucleophilic aromatic substitution to attach the substituted phenyl ring to the valerate backbone or precursor ketone.
  • Catalysts: Lewis acids such as aluminum chloride (AlCl3) are commonly employed to activate the acyl chloride for electrophilic aromatic substitution.

Data Table: Summary of Preparation Methods

Step Reaction Type Reagents/Catalysts Conditions Yield (%) Notes
1 Friedel-Crafts Acylation 5-fluoro-2-methoxybenzoyl chloride, AlCl3 Anhydrous, 0–25°C, 2–4 h 75–90 Regioselective introduction of aryl group
2 Formation of 5-oxovaleric acid derivative Various synthetic routes from keto acids Variable 70–85 Precursor preparation for esterification
3 Fischer Esterification Ethanol, H2SO4 or p-TsOH Reflux, 4–8 h 80–95 Acid-catalyzed esterification
4 Catalytic nucleophilic fluorination (alternative) BF3·Et2O, m-CPBA (oxidant) Room temperature, 1–2 h 80–85 Mild conditions, high selectivity

Research Findings and Analysis

  • Reaction Efficiency: The esterification step is highly efficient under reflux with acid catalysis, routinely achieving yields above 80%.
  • Selectivity: Friedel-Crafts acylation provides regioselective attachment of the substituted phenyl ring, critical for maintaining the 5-fluoro-2-methoxy substitution pattern.
  • Fluorination Techniques: Modern catalytic fluorination methods using BF3·Et2O have demonstrated improved selectivity and milder conditions compared to traditional electrophilic fluorination, which is beneficial for sensitive substrates.
  • Purification: Column chromatography and recrystallization are effective for isolating the pure ester, with melting point and NMR data confirming structure and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(5-fluoro-2-methoxyphenyl)-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: 5-(5-fluoro-2-methoxyphenyl)-5-oxovaleric acid.

    Reduction: 5-(5-fluoro-2-methoxyphenyl)-5-hydroxyvalerate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(5-fluoro-2-methoxyphenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(5-fluoro-2-methoxyphenyl)-5-oxovalerate involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar 5-Oxovalerate Derivatives

Structural Modifications and Potency

The 5-oxovalerate moiety is essential for OXE receptor interaction. Modifications to the phenyl ring or the 5-oxovalerate chain significantly influence potency and metabolic stability:

Key Compounds and Their Substituents
Compound Name Phenyl Substituents 5-Oxovalerate Modifications IC50 (OXE Receptor Antagonism) Metabolic Stability (β-Oxidation Resistance)
Ethyl 5-(5-fluoro-2-methoxyphenyl)-5-oxovalerate 5-Fluoro, 2-methoxy None Not explicitly reported Likely moderate (no 3-methyl group)
Compound 34 () 6-Chloroindole scaffold 3-Methyl ~0.4 μM High (resistant)
S-264 () 6-Chloroindole scaffold 3-Methyl (S-enantiomer) Potent (exact IC50 not provided) High (chiral synthesis enhances stability)
Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate (CAS 57992-89-9) 3-Chloro, 4-methyl None Not reported Unknown (structural similarity suggests susceptibility)
Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate (CAS 82054-02-2) 2-Methoxy, 5-methyl None Not reported Unknown
Ethyl 5-(4-fluorophenyl)-5-oxovalerate (CAS 342636-36-6) 4-Fluoro None Not reported Unknown
Critical Observations
  • 3-Methyl Substitution : Adding a methyl group to the 3-position of the 5-oxovalerate chain (e.g., Compound 34, S-264) dramatically increases potency by stabilizing a bioactive conformation and blocking β-oxidation . The target compound lacks this modification, suggesting lower potency unless compensated by its phenyl substituents.
  • Phenyl Ring Substituents: The 5-fluoro and 2-methoxy groups in the target compound may mimic the spatial and electronic effects of chlorine in other analogs (e.g., 6-Cl in Compound 34). Fluorine’s electronegativity and methoxy’s steric bulk could enhance receptor binding compared to non-halogenated derivatives (e.g., 4-methylphenyl or morpholinomethyl analogs) .
  • Chirality : Enantiomers like S-264 exhibit superior activity, highlighting the importance of stereochemistry in optimizing receptor interactions .

Metabolic Stability

  • β-Oxidation Resistance : Compounds with 3-methyl substitutions (e.g., Compound 34) resist degradation by liver homogenates, whereas unmodified 5-oxovalerates are susceptible . The target compound’s lack of a 3-methyl group may reduce its in vivo half-life unless the 5-fluoro group slows metabolism via electronic effects.

Therapeutic Potential

  • OXE Receptor Antagonism: The target compound’s design aligns with indole-based antagonists (e.g., Compound 346 in ), which inhibit 5-oxo-ETE-induced calcium mobilization in neutrophils (IC50 ~400 nM). Its phenyl substituents may improve selectivity over analogs with non-fluorinated rings .
  • Inflammatory Diseases : Compared to derivatives like Ethyl 5-(4-fluorophenyl)-5-oxovalerate, the target’s 2-methoxy group may enhance membrane permeability, a critical factor for pulmonary targeting in asthma .

Biological Activity

Ethyl 5-(5-fluoro-2-methoxyphenyl)-5-oxovalerate is a synthetic organic compound notable for its unique structure, which includes a fluoro-substituted aromatic ring and an oxovalerate moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant studies, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C14H17FO4
  • Molecular Weight : Approximately 268.29 g/mol
  • Functional Groups : Fluoro group, methoxy group, and a ketone functional group.

The presence of both the fluoro and methoxy groups on the phenyl ring enhances the compound's ability to engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, such as proteins and enzymes.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The fluoro and methoxy substituents can modulate the compound's binding affinity to enzymes and receptors, influencing various biological processes. The ester functional group can undergo hydrolysis to release the active acid form, which may then interact with biological systems.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial properties. Some derivatives have shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Compounds with similar structures often exhibit significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems.

Anti-inflammatory Effects

Some related compounds have demonstrated anti-inflammatory effects, indicating that this compound may possess similar properties. This could make it a candidate for further research in inflammatory disease models.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study evaluated the efficacy of several derivatives of this compound against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). Results showed that certain derivatives exhibited lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, suggesting a promising alternative for treating resistant infections.
  • Antioxidant Activity Assessment :
    • Research conducted on similar oxoester compounds revealed significant antioxidant activity through DPPH radical scavenging assays. The presence of the methoxy group was found to enhance this activity, supporting the hypothesis that this compound may also demonstrate similar effects.
  • Inflammatory Response Inhibition :
    • In vitro studies indicated that related compounds could inhibit pro-inflammatory cytokines in macrophage cultures. This suggests that this compound might modulate inflammatory pathways, warranting further investigation into its therapeutic potential in inflammatory diseases.

Comparative Analysis with Related Compounds

A comparison table illustrates the structural features and biological activities of this compound alongside similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Ethyl 5-(4-methoxyphenyl)-5-oxovalerateMethoxy group at para positionAntimicrobialLacks fluorine substitution
Ethyl 5-(3-fluoro-2-methylphenyl)-5-oxovalerateFluorine at meta positionAntioxidantDifferent substitution pattern
Ethyl 5-(5-chloro-2-thienyl)-5-oxovalerateChlorine instead of fluorineAntifungalThienyl group introduces different reactivity
This compound Fluoro and methoxy groupsAntimicrobial, AntioxidantEnhanced binding interactions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-(5-fluoro-2-methoxyphenyl)-5-oxovalerate, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via Friedel-Crafts acylation using 5-fluoro-2-methoxybenzoyl chloride and ethyl oxovalerate, catalyzed by AlCl₃ in anhydrous dichloromethane . Key optimizations include:

  • Temperature control : Maintain 0–5°C during acylation to minimize side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity.
  • Yield improvement : Slow addition of acyl chloride and rigorous exclusion of moisture enhance yield (~65–70%) .

Q. How can structural elucidation and purity assessment be performed for this compound?

  • Analytical techniques :

  • NMR : ¹H/¹³C NMR confirms the ester carbonyl (δ ~170 ppm) and aromatic fluorine coupling patterns .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) verifies molecular ion [M+H]⁺ at m/z 284.2 (calculated: 284.12) .
  • X-ray crystallography : Single-crystal analysis (if feasible) resolves stereoelectronic effects of the 5-fluoro-2-methoxy substituent .

Q. What are the stability profiles of this compound under varying storage and experimental conditions?

  • Stability data :

  • Thermal stability : Decomposition observed >150°C; store at –20°C under inert atmosphere .
  • Hydrolytic sensitivity : Susceptible to base-mediated ester hydrolysis (t½ = 2 hr in pH 9 buffer). Use anhydrous solvents for biological assays .

Q. What preliminary biological screening assays are recommended for this compound?

  • Screening cascade :

  • Receptor binding : Test affinity for lysophosphatidic acid (LPA) receptors via competitive ELISA (IC₅₀ reported for analogs: 10–50 µM) .
  • Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ >100 µM suggests low baseline toxicity) .

Advanced Research Questions

Q. How can mechanistic studies elucidate its role in modulating inflammatory pathways (e.g., OXE receptor antagonism)?

  • Approach :

  • Calcium flux assays : Measure inhibition of 5-oxo-ETE-induced Ca²⁺ mobilization in eosinophils (IC₅₀ comparison with analogs like ethyl 5-(3,5-difluorophenyl)-5-oxovalerate) .
  • Molecular docking : Model interactions between the 5-oxovalerate moiety and OXE receptor’s hydrophobic binding pocket .

Q. What structure-activity relationship (SAR) insights guide the design of more potent analogs?

  • Key findings :

  • Substituent effects :
PositionSubstituentActivity Trend (IC₅₀)
2′-OCH₃MethoxyEnhances lipophilicity (logP +0.5)
5′-FFluoroImproves receptor binding (ΔIC₅₀ –40%)
  • Side-chain modifications : Adding a 3-methyl group to the oxovalerate chain blocks β-oxidation, improving metabolic stability .

Q. How can pharmacokinetic (PK) challenges be addressed for in vivo studies?

  • Strategies :

  • ADME profiling : Microsomal stability assays (rat liver S9 fraction) show t½ = 45 min; consider prodrug strategies (e.g., methyl ester) .
  • Plasma protein binding : >90% binding observed via ultrafiltration; adjust dosing regimens to maintain free fraction .

Q. How should contradictory data on receptor selectivity be resolved?

  • Resolution methods :

  • Orthogonal assays : Validate LPA receptor antagonism using both radioligand displacement (³H-LPA) and functional GTPγS binding .
  • Knockout models : Use LPA₁/₂-KO cell lines to isolate OXE receptor contributions .

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